molecular formula C12H11N3O3 B6385648 5-(3-Acetylaminophenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261904-75-9

5-(3-Acetylaminophenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385648
CAS No.: 1261904-75-9
M. Wt: 245.23 g/mol
InChI Key: KODDMHJEPZCTKK-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-(2,4)-dihydroxypyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetylaminophenyl and 2,4-dihydroxypyrimidine.

    Condensation Reaction: The key step involves a condensation reaction between 3-acetylaminophenyl and 2,4-dihydroxypyrimidine under acidic or basic conditions to form the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Automated Purification: Employing automated purification systems to streamline the purification process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nitrating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

5-(3-Acetylaminophenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Material Science: It is explored for its use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and pathways.

    Industrial Applications: It is investigated for its potential use in various industrial processes and products.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.

    Interact with Receptors: Modulate receptor activity to influence cellular signaling pathways.

    Affect Gene Expression: Alter gene expression patterns to regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine: Similar structure but with an amino group instead of an acetylamino group.

    5-(3-Methylaminophenyl)-(2,4)-dihydroxypyrimidine: Similar structure but with a methylamino group.

    5-(3-Nitrophenyl)-(2,4)-dihydroxypyrimidine: Similar structure but with a nitro group.

Uniqueness

5-(3-Acetylaminophenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of the acetylamino group, which can influence its chemical reactivity and biological activity. This functional group may enhance its potential as a therapeutic agent or its utility in material science applications.

Properties

IUPAC Name

N-[3-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7(16)14-9-4-2-3-8(5-9)10-6-13-12(18)15-11(10)17/h2-6H,1H3,(H,14,16)(H2,13,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODDMHJEPZCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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